molecular formula C23H23F2N3 B582058 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline CAS No. 914349-65-8

4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline

Cat. No. B582058
CAS RN: 914349-65-8
M. Wt: 379.455
InChI Key: WZRFRMWIFXULOV-UHFFFAOYSA-N
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Description

“4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline” is a chemical compound with the CAS Number: 914349-65-8 . It has a molecular weight of 379.45 and its linear formula is C23H23F2N3 . It is a solid substance and is typically stored in a dark place at a temperature between 2-8°C .


Molecular Structure Analysis

The compound has a non-aromatic six-membered heterocycle that adopts a chair conformation . The InChI code for this compound is 1S/C23H23F2N3/c24-19-5-1-17 (2-6-19)23 (18-3-7-20 (25)8-4-18)28-15-13-27 (14-16-28)22-11-9-21 (26)10-12-22/h1-12,23H,13-16,26H2 .


Physical And Chemical Properties Analysis

This compound is a solid substance . It is typically stored in a dark place at a temperature between 2-8°C .

Scientific Research Applications

Cannabinoid Receptor Modulation

The compound 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline (also referred to as LDK1229 ) acts as a cannabinoid receptor type 1 (CB1) inverse agonist . CB1 receptors play a crucial role in regulating appetite, metabolism, and other physiological processes. Unlike the first-generation CB1 inverse agonists (such as rimonabant), which exhibit central activity and psychiatric side effects, LDK1229 offers a promising alternative. It selectively binds to CB1 receptors, potentially leading to peripherally active CB1 inverse agonists with fewer side effects .

Drug Development and Optimization

LDK1229 belongs to the class of benzhydryl piperazine analogs . Researchers have explored its structure-activity relationship (SAR) to optimize its molecular properties. By modifying features like polar surface area and hydrophilicity, scientists aim to reduce central activity while maintaining its CB1 binding affinity. This compound opens up new avenues for developing novel CB1 inverse agonists .

Synthetic Chemistry and Intermediates

Beyond its pharmacological applications, 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline serves as an intermediate in synthetic chemistry. For instance:

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It is recommended to avoid formation of dust and aerosols, and to provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F2N3/c24-19-5-1-17(2-6-19)23(18-3-7-20(25)8-4-18)28-15-13-27(14-16-28)22-11-9-21(26)10-12-22/h1-12,23H,13-16,26H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRFRMWIFXULOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)N)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661710
Record name 4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline

CAS RN

914349-65-8
Record name 4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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